(3-Amino-1-methylcyclobutyl)methanol
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Overview
Description
(3-Amino-1-methylcyclobutyl)methanol is a chemical compound with the molecular formula C6H13NO. It is characterized by a cyclobutane ring substituted with an amino group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-methylcyclobutyl)methanol typically involves the reaction of cyclobutanone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-methylcyclobutyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Amino-1-methylcyclobutyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3-Amino-1-methylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The hydroxymethyl group can also participate in hydrogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
(cis-3-Amino-1-methylcyclobutyl)methanol hydrochloride: A similar compound with a hydrochloride salt form, often used in research for its enhanced solubility and stability
(3-Amino-1-methylcyclobutyl)methanol hydrochloride: Another similar compound with a hydrochloride salt form, used for similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3-amino-1-methylcyclobutyl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(4-8)2-5(7)3-6/h5,8H,2-4,7H2,1H3 |
InChI Key |
CQKNXWMONHNKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N)CO |
Origin of Product |
United States |
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